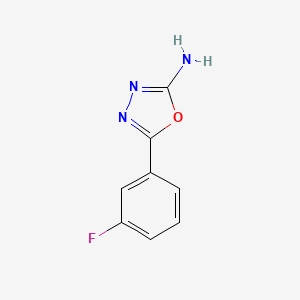

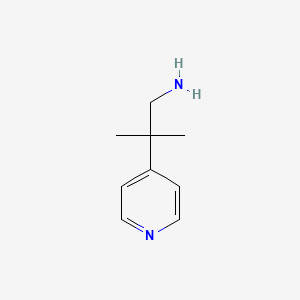

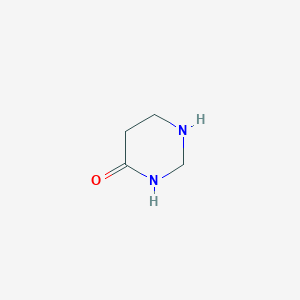

![molecular formula C9H10N2O B1320377 (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol CAS No. 926223-25-8](/img/structure/B1320377.png)

(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

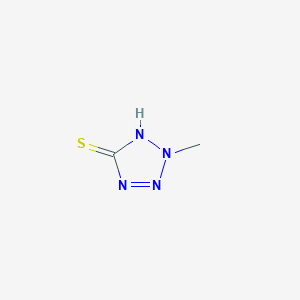

“(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol” is a chemical compound with the molecular weight of 162.19 . It has the IUPAC name “(6-methylimidazo[1,2-a]pyridin-2-yl)methanol” and the InChI code "1S/C9H10N2O/c1-7-2-3-9-10-8(6-12)5-11(9)4-7/h2-5,12H,6H2,1H3" .

Synthesis Analysis

A solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines, which includes “(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol”. This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis

The molecular structure of “(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol” can be represented by the InChI code "1S/C9H10N2O/c1-7-2-3-9-10-8(6-12)5-11(9)4-7/h2-5,12H,6H2,1H3" .Chemical Reactions Analysis

The synthesis of “(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol” involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This reaction can be carried out in neutral, weak basic organic solvents at elevated temperature .Physical And Chemical Properties Analysis

“(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol” is a chemical compound with the molecular weight of 162.19 .Applications De Recherche Scientifique

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have shown promising results in anticancer assays. Compounds with this moiety have demonstrated submicromolar inhibitory activity against various tumor cell lines, indicating potential as chemotherapeutic agents .

Antibacterial and Antifungal Applications

These compounds also possess antibacterial and antifungal properties. Research has explored their use against common pathogens, suggesting their role in developing new antimicrobial drugs .

Antiviral Properties

The antiviral potential of imidazo[1,2-a]pyridine derivatives is another area of interest. Their ability to inhibit viral replication could be harnessed for treating viral infections .

Anti-inflammatory Drugs

The anti-inflammatory effects of these compounds make them candidates for treating inflammatory conditions. Their mechanism of action could provide insights into new therapeutic approaches .

Cardiovascular Disease Treatment

Imidazo[1,2-a]pyridine derivatives have been proposed for treating cardiovascular diseases. Their pharmacological effects on heart conditions are being studied to develop better cardiovascular medications .

Alzheimer’s Disease Therapy

There is ongoing research into the use of imidazo[1,2-a]pyridine derivatives for Alzheimer’s disease treatment. Their potential to affect neurological pathways could lead to new treatments for neurodegenerative disorders .

PI3K-AKT Pathway Modulation

These compounds have been evaluated for their role in modulating the PI3K-AKT pathway, which is crucial in tumorigenesis and cancer progression. Targeting this pathway could lead to significant advancements in cancer therapy .

Synthesis Optimization

Studies have also focused on optimizing the synthesis of imidazo[1,2-a]pyridines. This includes exploring solvent-free synthesis methods and conditions that improve yield and efficiency .

Antimicrobial Action

Research has been conducted on the interaction of imidazo[1,2-a]pyridine derivatives with halogens to explore their antimicrobial action against bacteria like Staphylococcus aureus .

Each of these fields offers a unique application for the compound , demonstrating its versatility and potential in scientific research.

Synthesis, Characterization, and Anticancer Activity Design, Synthesis and Biological Evaluation Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids Design, Synthesis and Biological Evaluation Solvent- and catalyst-free synthesis Synthesis and halogenation

Mécanisme D'action

Biochemical Pathways

Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been shown to have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Pharmacokinetics

Its molecular weight is 162.19 g/mol , which may influence its bioavailability and distribution in the body.

Result of Action

Given the bioactivity of similar compounds, it may have potential effects on cell growth, cell cycle regulation, and neurotransmission .

Propriétés

IUPAC Name |

(6-methylimidazo[1,2-a]pyridin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-7-2-3-9-10-8(6-12)5-11(9)4-7/h2-5,12H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLQQEGSDYADDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588101 |

Source

|

| Record name | (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

926223-25-8 |

Source

|

| Record name | (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

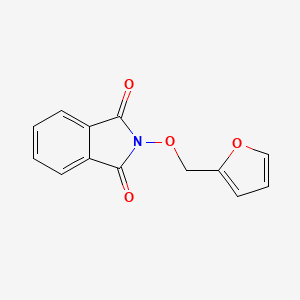

![5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid](/img/structure/B1320328.png)